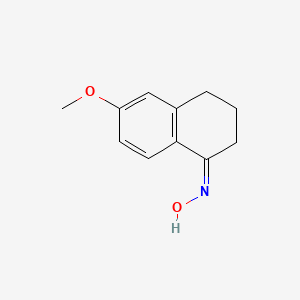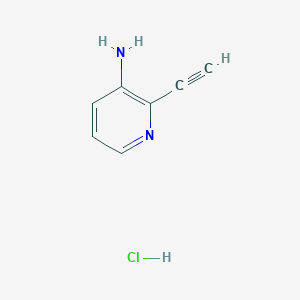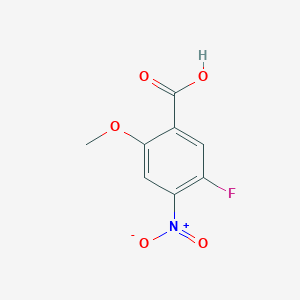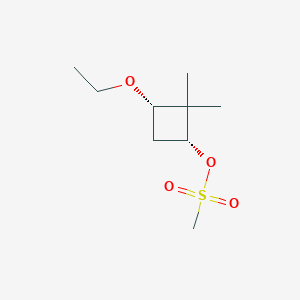
(E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime is an organic compound with a unique structure that includes a methoxy group and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime typically involves the reaction of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the oxime group, making it less reactive in certain chemical reactions.
3,4-dihydronaphthalen-1(2H)-one oxime: Lacks the methoxy group, which may affect its biological activity and solubility.
Uniqueness
(E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime is unique due to the presence of both the methoxy and oxime groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
(NZ)-N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3/b12-11- |
InChIキー |
QEPLWBMPKVIAOH-QXMHVHEDSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)/C(=N\O)/CCC2 |
正規SMILES |
COC1=CC2=C(C=C1)C(=NO)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)








![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)



